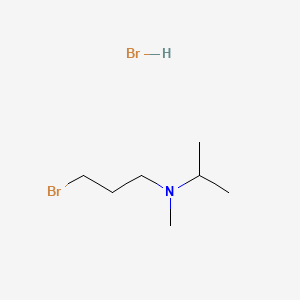
(3-Bromopropyl)(methyl)(propan-2-yl)aminehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide is a chemical compound with the molecular formula C7H16Br2N. It is commonly used in organic synthesis and various chemical reactions due to its unique structure and reactivity. The compound is often utilized as a reagent in the preparation of other chemical entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide typically involves the reaction of 3-bromopropylamine with methyl iodide and isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: It can be reduced to form primary or secondary amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or other nucleophiles in an aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents in an inert atmosphere.
Major Products
Substitution: Formation of substituted amines or other derivatives.
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-bromopropyl group into various molecules.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This property makes it useful in modifying biological molecules and studying their functions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromopropylamine hydrobromide
- N-Methyl-3-bromopropylamine
- Isopropylamine hydrobromide
Uniqueness
(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide is unique due to its combination of the 3-bromopropyl, methyl, and isopropyl groups. This unique structure imparts specific reactivity and selectivity, making it valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C7H17Br2N |
|---|---|
Peso molecular |
275.02 g/mol |
Nombre IUPAC |
3-bromo-N-methyl-N-propan-2-ylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C7H16BrN.BrH/c1-7(2)9(3)6-4-5-8;/h7H,4-6H2,1-3H3;1H |
Clave InChI |
JNDTZIWPFXFMMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CCCBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


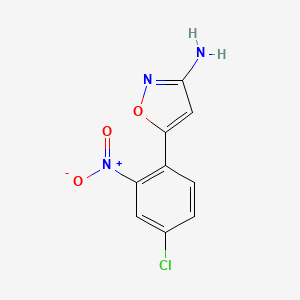
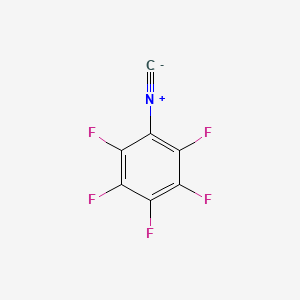

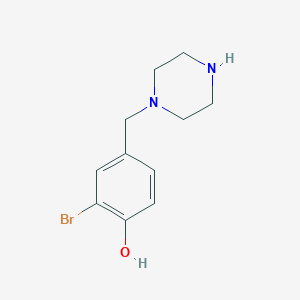
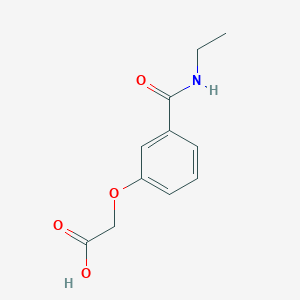
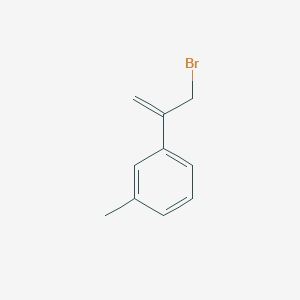
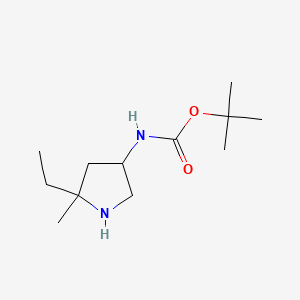

![Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride](/img/structure/B13586276.png)

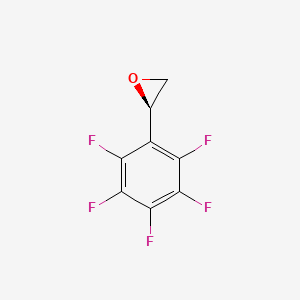
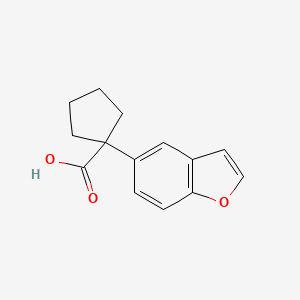
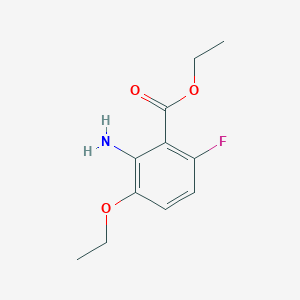
![1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)
